Magloside A
Overview
Description
Magloside A is a novel phenylpropanoid glycoside isolated from the methanol (MeOH) extract of Magnolia obovata. Its structure has been elucidated as 3,4-dihydroxy-β-phenyl-ethyl-O-α-L-rhamnopyranosyl-(1→2)-3-O-caffeoyl-β-D-allopyranoside, based on spectroscopic and chemical evidence (Hasegawa, Fukuyama, Yamada, & Nakagawa, 1988).
Synthesis Analysis
Although specific synthesis details for Magloside A are limited, related studies on the synthesis of renewable, degradable materials from natural products like magnolol suggest the use of inherent reactive groups for functionalization and material synthesis (Wacker, Weems, Lim, Khan, Felder, Dove, & Wooley, 2018). These methodologies could offer insights into the synthesis of Magloside A derivatives or related compounds.
Scientific Research Applications
- Isolation and Structure of Magnoloside A : This study focuses on the isolation of Magnoloside A from Magnolia obovata and its structural elucidation as 3,4-dihydroxy-β-phenyl-ethyl-O-α-L-rhamnopyranosyl-(1→2)-3-O-caffeoyl-β-D-allopyranoside (Hasegawa, Fukuyama, Yamada, & Nakagawa, 1988).
Safety And Hazards
This would involve researching the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions for handling and storing the compound.
Future Directions
This would involve a discussion of open questions about the compound and its properties, and suggestions for future research that could answer these questions.
For a specific compound like “Magloside A”, you would need to look up these details in scientific literature or databases. Please note that not all compounds will have information available in all of these categories, especially if they are less studied. If you have access to scientific databases or a library, they may be able to help you find more information. If you’re doing this research for a class or a project, your instructor or supervisor might also be able to provide guidance. I hope this helps, and best of luck with your research!
properties
IUPAC Name |
[2-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-4-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36O15/c1-13-22(36)24(38)25(39)28(41-13)44-27-26(43-21(35)7-4-14-2-5-16(31)18(33)10-14)23(37)20(12-30)42-29(27)40-9-8-15-3-6-17(32)19(34)11-15/h2-7,10-11,13,20,22-34,36-39H,8-9,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZWUGOYBODRLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OCCC3=CC(=C(C=C3)O)O)CO)O)OC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36O15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101317635 | |
Record name | Magnoloside A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101317635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
624.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Magloside A | |
CAS RN |
113557-95-2 | |
Record name | Magnoloside A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=113557-95-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Magnoloside A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101317635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.